molecular formula C15H20N2O B7480248 N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide

Cat. No.: B7480248
M. Wt: 244.33 g/mol
InChI Key: HVXNKOKFJHWIGH-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent cyclobutanecarboxamide formation. One common method involves the use of PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like triethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions on the phenyl group can produce various substituted derivatives .

Scientific Research Applications

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to fit into binding sites on target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide is unique due to its combination of a pyrrolidine ring with a cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(12-6-5-7-12)16-13-8-1-2-9-14(13)17-10-3-4-11-17/h1-2,8-9,12H,3-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXNKOKFJHWIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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